molecular formula C22H18O2 B14358919 4-(2H-1-Benzopyran-2-yl)-2,3-dihydro-1H-xanthene CAS No. 92569-88-5

4-(2H-1-Benzopyran-2-yl)-2,3-dihydro-1H-xanthene

Cat. No.: B14358919
CAS No.: 92569-88-5
M. Wt: 314.4 g/mol
InChI Key: RKOGIDCLQAJCRT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2H-1-Benzopyran-2-yl)-2,3-dihydro-1H-xanthene typically involves the condensation of appropriate benzopyran and xanthene derivatives under controlled conditions. One common method involves the use of acid catalysts to facilitate the reaction between 2H-1-benzopyran and 2,3-dihydro-1H-xanthene . The reaction conditions often include elevated temperatures and the presence of a solvent such as ethanol or methanol to ensure proper mixing and reaction progression.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2H-1-Benzopyran-2-yl)-2,3-dihydro-1H-xanthene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various substituted derivatives depending on the nature of the substituent introduced .

Scientific Research Applications

4-(2H-1-Benzopyran-2-yl)-2,3-dihydro-1H-xanthene has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2H-1-Benzopyran-2-yl)-2,3-dihydro-1H-xanthene involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its antimicrobial activity may involve the disruption of microbial cell membranes and inhibition of essential enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2H-1-Benzopyran-2-yl)-2,3-dihydro-1H-xanthene is unique due to its specific structural features and the combination of benzopyran and xanthene moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

92569-88-5

Molecular Formula

C22H18O2

Molecular Weight

314.4 g/mol

IUPAC Name

4-(2H-chromen-2-yl)-2,3-dihydro-1H-xanthene

InChI

InChI=1S/C22H18O2/c1-3-10-19-15(6-1)12-13-21(23-19)18-9-5-8-17-14-16-7-2-4-11-20(16)24-22(17)18/h1-4,6-7,10-14,21H,5,8-9H2

InChI Key

RKOGIDCLQAJCRT-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC3=CC=CC=C3OC2=C(C1)C4C=CC5=CC=CC=C5O4

Origin of Product

United States

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